4-(2-Methoxypropoxy)-2-methylaniline
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Overview
Description
4-(2-Methoxypropoxy)-2-methylaniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, where the aniline ring is substituted with a methoxypropoxy group at the para position and a methyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypropoxy)-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with 2-methoxypropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxypropoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures. The continuous flow process offers advantages such as improved reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypropoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Methoxypropoxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypropoxy)-2-methylaniline involves its interaction with specific molecular targets. The methoxypropoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity. The methyl group at the ortho position can also affect the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the methoxypropoxy group, making it less hydrophobic.
2-Methylaniline: Lacks the methoxypropoxy group, affecting its reactivity and applications.
4-(2-Methoxyethoxy)-2-methylaniline: Similar structure but with a different ether group, leading to variations in its chemical properties.
Uniqueness
4-(2-Methoxypropoxy)-2-methylaniline is unique due to the presence of both the methoxypropoxy and methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(2-methoxypropoxy)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-10(4-5-11(8)12)14-7-9(2)13-3/h4-6,9H,7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCKDEAZGVOKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565471-67-1 |
Source
|
Record name | 4-(2-methoxypropoxy)-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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